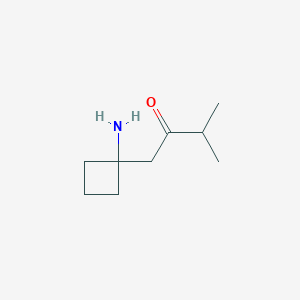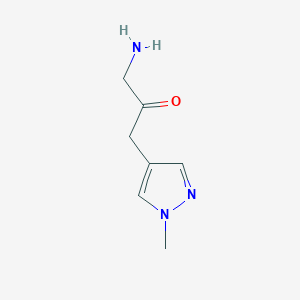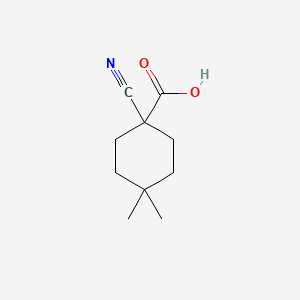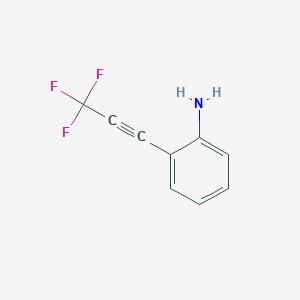
1-(1-Aminocyclobutyl)-3-methylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Aminocyclobutyl)-3-methylbutan-2-one is an organic compound characterized by a cyclobutane ring substituted with an amino group and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve semi-recombinant techniques that combine recombinant expression with chemical synthesis.
化学反応の分析
Types of Reactions: 1-(1-Aminocyclobutyl)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary alcohols.
Substitution: Amides or other substituted derivatives.
科学的研究の応用
1-(1-Aminocyclobutyl)-3-methylbutan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
作用機序
The mechanism of action of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit or activate specific signaling pathways, leading to changes in cellular functions .
類似化合物との比較
Cyclopropane derivatives: Such as 1-aminocyclopropane-1-carboxylic acid.
Cyclopentane derivatives: Such as 1-aminocyclopentane-1-carboxylic acid.
Uniqueness: 1-(1-Aminocyclobutyl)-3-methylbutan-2-one is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to cyclopropane and cyclopentane derivatives. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel chemical entities .
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
1-(1-aminocyclobutyl)-3-methylbutan-2-one |
InChI |
InChI=1S/C9H17NO/c1-7(2)8(11)6-9(10)4-3-5-9/h7H,3-6,10H2,1-2H3 |
InChIキー |
NKGQCPCZYCCLER-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)CC1(CCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B13164511.png)
![6-(Aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B13164516.png)

![Tert-butyl 2-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13164534.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid](/img/structure/B13164549.png)


![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13164571.png)

![Bicyclo[3.1.0]hexane-2-sulfonamide](/img/structure/B13164575.png)


